
Anecortave
Vue d'ensemble
Description
L’acétate d’anecortave est un nouvel inhibiteur de l’angiogenèse principalement utilisé dans le traitement de la forme exsudative (humide) de la dégénérescence maculaire liée à l’âge. Il est structurellement similaire à l’acétate d’hydrocortisone, un corticostéroïde, mais il n’a pas d’activité glucocorticoïde .
Méthodes De Préparation
L’acétate d’anecortave peut être synthétisé à partir d’un 17-oxostéroïde. Une autre méthode consiste à le dériver du cortisol en réduisant le groupe hydroxyle 11-bêta du cortisol en une double liaison entre les carbones 9 et 11 et en ajoutant un groupe acétate au carbone 21 . Ces modifications aboutissent à une molécule dépourvue d’activité glucocorticoïde ou minéralocorticoïde .
Analyse Des Réactions Chimiques
Metabolic Reactions
In vivo, anecortave acetate undergoes enzymatic transformations:
Hydrolysis to this compound Desacetate
-
Esterase-mediated cleavage : Rapid hydrolysis of the C21 acetate group yields this compound desacetate, the active metabolite .
Reductive Metabolism
-
Reduction of ketones : Hepatic reductases convert C3 and C20 ketones to secondary alcohols, forming glucuronide conjugates for excretion .
Metabolite | Enzyme Involved | Pharmacological Activity |
---|---|---|
This compound desacetate | Esterases | Active (antiangiogenic) |
Dihydro metabolites | Aldo-keto reductases | Inactive |
Stability and Degradation
This compound acetate demonstrates stability under physiological conditions but degrades under specific environments:
-
Photodegradation : Exposure to UV light induces isomerization at Δ4,9(11).
-
Acidic hydrolysis : Prolonged acidic conditions cleave the C21 acetate ester .
Condition | Degradation Pathway | Products Identified |
---|---|---|
pH < 3 | Ester hydrolysis | This compound desacetate |
UV light (254 nm) | Δ4,9(11) isomerization | Epimeric cortisene forms |
Inhibition of Proteolytic Enzymes
This compound acetate directly modulates protease activity through:
-
Downregulation of uPA/MMP-3 : Suppresses transcription of urokinase plasminogen activator and matrix metalloproteinases .
Redox Interactions
-
Quinone formation : Oxidation of phenolic intermediates (in vitro) generates reactive quinones, though this pathway is minor in vivo .
Synthetic Byproducts and Impurities
Common byproducts during synthesis include:
Applications De Recherche Scientifique
Anecortave acetate is a synthetic analog of cortisol with antiangiogenic properties, investigated for the treatment of age-related macular degeneration (AMD) . Unlike corticosteroids, it lacks glucocorticoid activity .
Scientific Research Applications of this compound Acetate
Age-Related Macular Degeneration (AMD) Treatment:
- This compound acetate is primarily used to treat the wet form of AMD by inhibiting angiogenesis . It inhibits endothelial cell proliferation and migration, which are essential for new blood vessel formation in the eye .
- Clinical trials have demonstrated its efficacy in inhibiting choroidal neovascularization (CNV) lesion growth, regardless of the inciting agent . This includes both predominantly classic and minimally classic lesions .
- This compound acetate stimulates the production of plasminogen activator inhibitor-1 (PAI-1), which inhibits the activity of urokinase plasminogen activator (uPA). By inhibiting uPA and MMP3, it prevents the proteolysis necessary for cellular migration, thus inhibiting angiogenesis .
Preclinical Efficacy:
- In preclinical studies, this compound acetate inhibited blood vessel growth in various in vivo and in vitro models .
- In a rat pup model of retinopathy of prematurity, intravitreal administration of this compound acetate resulted in a 66% inhibition of retinal neovascularization and retinopathy .
Clinical Trial Results:
- This compound acetate at a dosage of 15 mg was statistically superior to placebo in preserving visual acuity, stabilizing vision, preventing severe vision loss, and inhibiting the growth of classic CNV in eyes with all lesion types .
- Long-term studies have confirmed the efficacy of this compound acetate 15 mg for maintaining vision and suppressing lesion growth in patients with exudative AMD .
- In one study, 73% of patients treated with this compound acetate maintained vision, compared to 47% in the sham group. Only 6% of the this compound acetate group experienced severe vision loss, compared to 23% in the sham-treated group .
Effects on Trophic Factor Release:
- This compound acetate has primary angiostatic effects on trophic factor release . In a rat model, it reduced the expression of proangiogenic insulin-like growth factor (IGF-1) and its receptor .
- It also reduces VEGF protein levels and inhibits the transcription of VEGF mRNA, which is upregulated during angiogenesis .
Potential in Dry AMD:
- A clinical trial (AART) has been initiated to determine if this compound acetate can prevent the development of CNV and vision loss in AMD patients with unilateral drusen and good vision . This trial aims to address the unmet medical need for patients with dry AMD who are at risk of progressing to wet AMD .
Reduction of Intraocular Pressure (IOP):
- This compound acetate has been shown to lower IOP substantially in some eyes with medically uncontrolled steroid-related ocular hypertension .
Data Table: this compound Acetate Efficacy in AMD Clinical Trials
Outcome | This compound Acetate 15 mg | Placebo | p-value |
---|---|---|---|
Preservation of Vision | 73% | 47% | ≤0.05 |
Severe Vision Loss | 6% | 23% | ≤0.05 |
Inhibition of Classic CNV | Yes | No | ≤0.05 |
Case Studies
While specific, detailed case studies were not available in the search results, clinical trials and studies provide evidence.
- C-01-99 Trial: This pivotal trial compared this compound acetate 15 mg depot suspension with verteporfin photodynamic therapy (PDT) for treating subfoveal CNV in wet AMD patients .
- C-98-03 Study: A double-masked, dose-response study involving 128 patients with exudative subfoveal AMD evaluated the safety and efficacy of this compound acetate at different doses (30 mg, 15 mg, or 3 mg) versus placebo over 24 months .
- AART Trial: This ongoing clinical trial assesses whether this compound acetate can prevent CNV development and vision loss in AMD patients with unilateral drusen and good vision .
Mécanisme D'action
L’acétate d’anecortave agit comme un agent antiangiogénique en inhibant la croissance des vaisseaux sanguins. Il diminue l’expression des protéases extracellulaires et inhibe la migration des cellules endothéliales. Son activité angiostatique ne semble pas être médiée par l’un des récepteurs pharmacologiques couramment connus. Au lieu de cela, il bloque les signaux de plusieurs facteurs de croissance, agissant en aval et indépendamment des stimuli angiogéniques initiaux .
Comparaison Avec Des Composés Similaires
L’acétate d’anecortave est unique par rapport aux autres inhibiteurs de l’angiogenèse en raison de ses modifications structurelles spécifiques. Parmi les composés similaires, on peut citer :
Acétate d’hydrocortisone : Structure similaire, mais possède une activité glucocorticoïde.
Tétrahydrocortisol : Un autre dérivé stéroïdien avec des groupes fonctionnels et des profils d’activité différents.
L’acétate d’this compound se distingue par l’absence d’activité glucocorticoïde et ses propriétés antiangiogéniques spécifiques, ce qui en fait un composé précieux en recherche médicale et en traitement .
Activité Biologique
Anecortave acetate is a synthetic cortisene with significant antiangiogenic properties, primarily investigated for its therapeutic potential in treating age-related macular degeneration (AMD) and other neovascular diseases. This article compiles findings from various studies to detail the biological activity of this compound acetate, including its mechanisms of action, preclinical efficacy, and clinical outcomes.
This compound acetate distinguishes itself from traditional glucocorticoids by lacking typical immunosuppressant activity. Structural modifications, such as the removal of the 11-beta hydroxyl group and the addition of a double bond at the C9-11 position, enhance its angiostatic activity while minimizing anti-inflammatory effects associated with steroids .
Key Mechanisms
- Inhibition of Angiogenesis : this compound acetate inhibits endothelial cell proliferation and migration by targeting proteolytic enzymes. Specifically, it reduces the expression of urokinase-type plasminogen activator (uPA) and matrix metalloproteinase 3 (MMP3), both critical for angiogenesis .
- Stimulation of Inhibitory Proteins : The compound increases levels of plasminogen activator inhibitor-1 (PAI-1), which further inhibits uPA activity, thereby obstructing the proteolytic cascade necessary for blood vessel formation .
Preclinical Efficacy
Preclinical studies have demonstrated robust antiangiogenic effects across multiple models:
In these studies, this compound acetate has shown a capacity to inhibit blood vessel growth in 14 different preclinical models, establishing its potential for treating neovascularization-related conditions .
Clinical Trials and Findings
This compound acetate has undergone several clinical trials assessing its safety and efficacy in patients with AMD and other ocular conditions.
Key Clinical Trials
- C-98-03 Trial :
- C-00-07 Trial :
- Safety Profile :
Summary of Clinical Efficacy
The clinical efficacy observed in trials supports the notion that this compound acetate can inhibit CNV lesion growth effectively:
Outcome Measure | This compound Acetate (15 mg) | Placebo |
---|---|---|
Vision Maintenance (%) | 73% | 47% |
Severe Vision Loss (%) | 6% | 23% |
These results highlight the potential of this compound acetate as a viable treatment option for patients with AMD.
Case Studies
Several case studies further illustrate the biological activity and therapeutic potential of this compound acetate:
Propriétés
IUPAC Name |
(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144268 | |
Record name | Anecortave | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-70-0 | |
Record name | Anecortave [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anecortave | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12081 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anecortave | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANECORTAVE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.